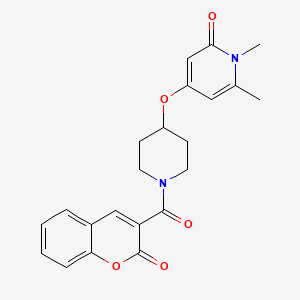
1,6-dimethyl-4-((1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,6-dimethyl-4-((1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1,6-Dimethyl-4-((1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, summarizing key findings from various studies, including in vitro evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a pyridine ring substituted with a dimethyl group and an ether linkage to a piperidine moiety that is further connected to a chromene-based carbonyl group. This unique structure may contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds, which may extend to this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : In vitro tests on structurally similar compounds have shown significant antimicrobial activity against various pathogens. For example, derivatives exhibited MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 7b | S. aureus | 0.22 |
| 7b | S. epidermidis | 0.25 |
This suggests that the target compound may possess comparable efficacy due to structural similarities.
Anticancer Activity
The anticancer potential of chromene derivatives has been explored extensively. Compounds with similar functionalities have demonstrated cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : Compounds with chromene scaffolds have shown IC50 values in the micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines .
Case Study: Chromene Derivatives
A study focusing on chromene derivatives found that modifications at specific positions significantly impacted their cytotoxicity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A | A549 | 15 |
| B | MCF7 | 10 |
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Apoptosis Induction : Certain derivatives promote apoptosis via the intrinsic pathway, leading to cell death.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substitution Patterns : The presence of electron-withdrawing groups enhances antimicrobial activity.
Table: Summary of SAR Findings
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing | Increased antimicrobial potency |
| Alkyl groups | Enhanced lipophilicity; improved cell membrane penetration |
Properties
IUPAC Name |
1,6-dimethyl-4-[1-(2-oxochromene-3-carbonyl)piperidin-4-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-14-11-17(13-20(25)23(14)2)28-16-7-9-24(10-8-16)21(26)18-12-15-5-3-4-6-19(15)29-22(18)27/h3-6,11-13,16H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXULFQHHXGBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














